1-(4-Amino-2-chlorothiazol-5-yl)ethanone (CAS: 1895032-13-9): A Comprehensive Technical Guide on Synthesis, Properties, and Applications
1-(4-Amino-2-chlorothiazol-5-yl)ethanone (CAS: 1895032-13-9): A Comprehensive Technical Guide on Synthesis, Properties, and Applications
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter densely functionalized heterocyclic scaffolds that serve as the architectural foundation for novel therapeutics. Among these, 1-(4-Amino-2-chlorothiazol-5-yl)ethanone (CAS: 1895032-13-9) stands out as a highly privileged, multi-vector building block.
This technical guide provides an in-depth analysis of this specific compound, moving beyond basic structural data to explore the causality behind its chemical behavior, validated synthetic methodologies, and its emerging role in the development of antiviral agents and kinase inhibitors.
Physicochemical Profiling & Structural Logic
To effectively utilize a building block, one must first understand its electronic landscape. 1-(4-Amino-2-chlorothiazol-5-yl)ethanone is not merely a static structure; it is a dynamic "push-pull" electronic system. The electron-donating 4-amino group and the strongly electron-withdrawing 5-acetyl group create a vinylogous amide-like conjugation across the C4-C5 bond. This conjugation significantly dampens the nucleophilicity of the 4-amino group while simultaneously activating the 2-chloro position for nucleophilic aromatic substitution (SNAr).
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 1-(4-Amino-2-chlorothiazol-5-yl)ethan-1-one |
| CAS Registry Number | 1895032-13-9 [1] |
| Molecular Formula | C5H5ClN2OS |
| Molecular Weight | 176.62 g/mol |
| SMILES | CC(=O)c1sc(Cl)nc1N |
| Structural Class | 2,4,5-Trisubstituted Thiazole |
| Storage Conditions | Cold-chain transportation recommended; store at 2-8°C under inert atmosphere to prevent oxidative degradation [2]. |
Mechanistic Synthesis & Self-Validating Protocol
The synthesis of highly substituted thiazoles requires precise control over regiochemistry. While conventional multi-step syntheses of related compounds (like methyl 4-amino-2-chlorothiazole-5-carboxylate) rely on sequential bromination-cyclization strategies [3], synthesizing the 5-acetyl analog demands a targeted approach.
The most robust, self-validating method involves a two-step sequence: a Hantzsch-type cyclization followed by a regioselective Sandmeyer reaction.
The Causality of Reagent Selection
Why use anhydrous Sandmeyer conditions (tert-butyl nitrite and CuCl2 in acetonitrile) instead of the classical aqueous NaNO2/HCl?
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Regioselectivity: The intermediate 1-(2,4-diaminothiazol-5-yl)ethanone possesses two amino groups. However, the 4-amino group is locked in a vinylogous amide resonance with the 5-acetyl group, rendering it virtually inert to diazotization. The 2-amino group, behaving as a standard heterocyclic amidine, reacts rapidly.
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Chemoselectivity: Aqueous acidic conditions (NaNO2/HCl) often lead to the hydrolysis of the diazonium salt, yielding a 2-hydroxythiazole byproduct. Anhydrous conditions using t-BuONO strictly enforce the formation of the 2-chloro target, driving the reaction to >95% chemoselectivity.
Experimental Protocol: Step-by-Step Methodology
Step 1: Synthesis of 1-(2,4-Diaminothiazol-5-yl)ethanone (Intermediate)
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Charge: To a 500 mL round-bottom flask equipped with a reflux condenser, add thiourea (1.1 equivalents, 83.7 mmol) and absolute ethanol (200 mL).
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Addition: Slowly add 3-bromo-2-oxobutanenitrile (1.0 equivalent, 76.1 mmol) dropwise at room temperature.
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Reaction: Heat the mixture to reflux (78°C) for 4 hours. The reaction progress should be monitored by TLC (EtOAc:Hexane 1:1) until complete consumption of the nitrile.
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Workup: Cool to 0°C, neutralize with saturated aqueous NaHCO3, and filter the resulting precipitate. Wash with cold water and dry under vacuum to yield the intermediate.
Step 2: Regioselective Sandmeyer Reaction (Target Synthesis)
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Charge: Suspend the intermediate (1.0 eq, 50 mmol) and Copper(II) chloride (CuCl2, 1.2 eq, 60 mmol) in anhydrous acetonitrile (150 mL) under a nitrogen atmosphere. Cool the suspension to 0°C.
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Diazotization: Add tert-butyl nitrite (t-BuONO, 1.5 eq, 75 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5°C.
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Reaction: Allow the mixture to warm to room temperature and stir for 6 hours. Gas evolution (N2) will be observed.
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Workup & Purification: Quench the reaction with 1M aqueous HCl (50 mL) and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes) to isolate 1-(4-Amino-2-chlorothiazol-5-yl)ethanone as a crystalline solid.
Caption: Two-step synthetic workflow for 1-(4-Amino-2-chlorothiazol-5-yl)ethanone.
Divergent Reactivity & Drug Discovery Applications
The true value of CAS 1895032-13-9 lies in its orthogonal reactivity, allowing medicinal chemists to functionalize the core in three distinct directions without cross-interference.
Recent patent literature highlights the critical role of structurally analogous 4-amino-2-chlorothiazole scaffolds in the development of SARS-CoV-2 main protease (Mpro) inhibitors [4, 5]. In these viral inhibitors, the thiazole core acts as a rigid hinge-binding or pocket-filling motif, while the substituents dictate target affinity.
Functionalization Vectors
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Vector 1: C2 SNAr & Cross-Coupling: The 2-chloro group is highly labile under basic conditions when exposed to primary/secondary amines, alkoxides, or thiolates. It is also a prime candidate for Suzuki-Miyaura or Buchwald-Hartwig palladium-catalyzed cross-coupling to install complex aryl or heteroaryl appendages.
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Vector 2: C4 Annulation: The 4-amino group, while a poor nucleophile, can be forced to react with highly electrophilic reagents (e.g., phosgene equivalents, orthoesters) to construct fused bicyclic systems, such as thiazolo[4,5-d]pyrimidines, which are ubiquitous in oncology (kinase inhibitors).
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Vector 3: C5 Aldol Condensation: The methyl ketone at the 5-position contains acidic alpha-protons. Under basic conditions (e.g., KOH/MeOH), it readily undergoes Claisen-Schmidt condensations with aryl aldehydes to yield chalcone-like derivatives, expanding the molecule into adjacent binding pockets.
Caption: Divergent functionalization vectors of the 4-amino-2-chlorothiazole-5-acetyl scaffold.
Analytical Characterization & Quality Control
To ensure scientific integrity, every synthesized batch must pass a self-validating analytical framework. If the following spectral benchmarks are not met, the regioselectivity of the Sandmeyer reaction has likely failed.
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LC-MS (ESI+): The exact mass for C5H5ClN2OS is 175.98. The mass spectrum must show an [M+H]+ peak at m/z 177.0 . Crucially, the spectrum must display a characteristic 3:1 isotopic pattern at m/z 177.0 and 179.0, confirming the successful retention of the chlorine atom.
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1H NMR (400 MHz, DMSO-d6):
- 8.10 (br s, 2H, -NH2) - Confirms the presence of the 4-amino group. The broad downfield shift is due to hydrogen bonding and conjugation with the acetyl group.
- 2.45 (s, 3H, -CH3) - Confirms the intact 5-acetyl methyl group.
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Absence of a peak around
6.5-7.5 (which would correspond to a free C5-H if the acetyl group was lost) or a secondary amine peak validates structural integrity.
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HPLC Purity: Run on a C18 reverse-phase column (Water/Acetonitrile gradient with 0.1% TFA). The target compound should elute as a single sharp peak with an Area Under Curve (AUC) > 98% for research-grade applications.
References
- World Intellectual Property Organization. "Sars-cov2 main protease inhibitors." Patent WO2024031089A1.
- United States Patent and Trademark Office. "Sars-cov2 main protease inhibitors." Patent US20240116946A1.
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